N-ethyl-7-[(furan-2-yl)methyl]-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
Description
This compound features a complex tricyclic core (1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene) with a furan-2-ylmethyl substituent at position 7 and an ethyl group at the N-terminal carboxamide. Its structural uniqueness lies in the combination of the tricyclic scaffold, imino-oxo functionalities, and the furan-derived side chain, which may influence solubility, metabolic stability, and target binding .
Properties
IUPAC Name |
N-ethyl-7-(furan-2-ylmethyl)-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O3/c1-2-21-18(25)13-10-14-17(22-15-7-3-4-8-23(15)19(14)26)24(16(13)20)11-12-6-5-9-27-12/h3-10,20H,2,11H2,1H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTALCLVBODYBCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=CC2=C(N=C3C=CC=CN3C2=O)N(C1=N)CC4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-7-[(furan-2-yl)methyl]-6-imino-2-oxo-1,7,9-triazatricyclo[8400^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide typically involves multiple steps, starting from readily available starting materialsCommon reagents used in these reactions include organoboron reagents for Suzuki–Miyaura coupling , and various catalysts to facilitate the formation of the complex structure.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-7-[(furan-2-yl)methyl]-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions.
Reduction: The imino group can be reduced to an amine.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furan-2,5-dione, while reduction of the imino group can yield the corresponding amine.
Scientific Research Applications
N-ethyl-7-[(furan-2-yl)methyl]-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-ethyl-7-[(furan-2-yl)methyl]-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural and Functional Differences
- Substituent Effects: The target compound’s furan-2-ylmethyl group contrasts with the 4-fluorophenylmethyl and pentyl groups in the analog from . The ethyl group at the N-terminal carboxamide may reduce steric hindrance compared to bulkier substituents (e.g., pentyl), favoring tighter binding to enzymatic pockets .
- Core Modifications: The tricyclic core is conserved across analogs, but variations like the 5-cyano and 11-methyl groups in other derivatives (e.g., 847917-30-0) could modulate electronic properties and hydrogen-bonding interactions .
- Biological Implications: Compounds with fluorinated chains (e.g., ’s triazole-linked fluorocarbons) exhibit enhanced metabolic stability due to fluorine’s electronegativity, whereas the target’s furan may confer oxidative susceptibility .
Methodological Considerations for Similarity Assessment
As noted in , compound similarity is evaluated via:
Structural Fingerprinting : Aligning tricyclic cores and side-chain functional groups.
Pharmacophore Modeling: Highlighting shared features like hydrogen-bond acceptors (imino, oxo) and aromatic rings (furan, phenyl).
Virtual Screening : Prioritizing analogs with conserved cores but varied substituents for activity testing .
Research Findings and Limitations
- Synthetic Routes : describes multi-step syntheses for triazole-containing compounds, suggesting parallels in the target compound’s preparation (e.g., click chemistry for furan incorporation) .
- Biological Data Gaps: No direct activity data for the target compound are provided; hypotheses are based on structural analogs. For instance, the 4-fluorophenylmethyl analog () may exhibit anticancer properties, but this remains unverified .
- Stability and Metabolism : The furan moiety’s susceptibility to oxidation (vs. fluorophenyl’s inertness) could limit the target compound’s half-life, necessitating prodrug strategies .
Biological Activity
N-ethyl-7-[(furan-2-yl)methyl]-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound notable for its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a triazatricyclo framework combined with a furan ring and various functional groups. Its molecular formula is with a molecular weight of approximately 365.37 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₇N₅O₃ |
| Molecular Weight | 365.37 g/mol |
| IUPAC Name | This compound |
| InChI | InChI=1S/C19H17N5O3/c1-2... |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways.
- Receptor Modulation : It can bind to receptors affecting signal transduction pathways.
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against various pathogens.
Biological Activity Studies
Research has indicated that compounds with similar structures often exhibit significant biological activities:
Anticancer Activity
Studies have shown that derivatives of this compound can induce apoptosis in cancer cells by modulating cell cycle progression and promoting cell death through caspase activation.
Antimicrobial Properties
In vitro tests indicate that the compound exhibits activity against several bacterial strains and fungi, suggesting its potential as an antimicrobial agent.
Case Studies
-
Study on Anticancer Effects :
- Objective : To evaluate the anticancer properties of the compound.
- Methodology : Cell viability assays on cancer cell lines (e.g., A549 lung cancer cells).
- Results : Significant reduction in cell viability was observed at concentrations above 10 µM.
-
Study on Antimicrobial Activity :
- Objective : To assess the antimicrobial efficacy against Staphylococcus aureus.
- Methodology : Disk diffusion method and minimum inhibitory concentration (MIC) determination.
- Results : The compound showed an MIC of 15 µg/mL against S. aureus.
Research Applications
The compound is explored for various applications in medicinal chemistry:
- Drug Development : As a lead compound for developing new anticancer or antimicrobial agents.
- Chemical Biology : Investigating its interaction with biological macromolecules to understand its mechanism of action.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
